molecular formula C7H7BrClNO B11778283 3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one

3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B11778283
M. Wt: 236.49 g/mol
InChI Key: NNOSYIFHIUTAFD-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one typically involves halogenation and methylation reactions. A common synthetic route might include:

    Halogenation: Starting with a pyridine derivative, bromination and chlorination can be achieved using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Methylation: Methyl groups can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production methods would likely involve large-scale halogenation and methylation processes, optimized for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be tailored to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions might replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one might be used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, it could be studied for its potential biological activity or as a building block for bioactive compounds.

Medicine

In medicine, derivatives of this compound might be explored for pharmaceutical applications, such as antimicrobial or anticancer agents.

Industry

In industry, it could be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloropyridine
  • 1,6-Dimethylpyridin-2(1H)-one
  • 3-Bromo-1,6-dimethylpyridin-2(1H)-one

Uniqueness

3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one is unique due to the specific arrangement of bromine, chlorine, and methyl groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

3-bromo-4-chloro-1,6-dimethylpyridin-2-one

InChI

InChI=1S/C7H7BrClNO/c1-4-3-5(9)6(8)7(11)10(4)2/h3H,1-2H3

InChI Key

NNOSYIFHIUTAFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1C)Br)Cl

Origin of Product

United States

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